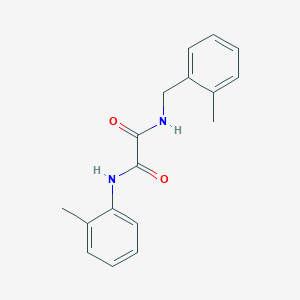

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide

Description

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by its N1 and N2 substituents: a 2-methylbenzyl group and an o-tolyl (ortho-methylphenyl) group, respectively. Oxalamides are a versatile class of compounds with applications spanning flavor enhancement, pharmaceuticals, and materials science. Their bioactivity and physicochemical properties are heavily influenced by substituent variations at the N1 and N2 positions, as demonstrated by compounds like S336 (flavoring agent) and antiviral derivatives .

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)11-18-16(20)17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTGRXSOZPPBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 2-methylbenzylamine with o-toluidine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

Step 2: Addition of 2-methylbenzylamine to the oxalyl chloride solution under nitrogen atmosphere, followed by stirring at low temperature.

Step 3: Gradual addition of o-toluidine to the reaction mixture, followed by stirring at room temperature.

Step 4: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxalamide linkage can be reduced to form the corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methylbenzyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Diversity

The table below summarizes key oxalamide analogs, their substituents, applications, and research findings:

Substituent Effects on Bioactivity

- Aromatic Methoxy Groups : S336 and S5456 feature dimethoxybenzyl groups, which enhance metabolic stability and flavor receptor (hTAS1R1/hTAS1R3) activation. Regulatory approval of S336 underscores the safety profile conferred by these substituents .

- Heterocyclic and Chlorinated Groups : Antiviral compounds (e.g., Compound 13) incorporate thiazolyl and chlorophenyl groups, improving binding affinity to viral targets. The 4-chlorophenyl moiety in Compound 13 contributes to hydrophobic interactions with HIV gp120 .

- Hydrophilic Groups : Hydroxyethyl substituents in OXA1 and OXA2 enhance solubility, enabling their use as initiators in polymer synthesis .

Toxicity and Metabolic Considerations

- CYP Inhibition: S5456 initially showed moderate CYP3A4 inhibition (51% at 10 µM) but was deemed non-inhibitory in follow-up assays, highlighting the importance of rigorous validation .

- Regulatory Profiles : S336’s approval by WHO and FEMA (FEMA 4233) reflects its low toxicity in rodents and absence of reactive metabolite formation .

Key Research Findings and Data

Antiviral Activity (HIV Entry Inhibition)

- Compound 13 : Demonstrated 90% HPLC purity and inhibitory activity against HIV entry (IC₅₀ = 0.8 µM). Structural analysis reveals critical interactions between its thiazolyl group and viral envelope proteins .

- Compound 15 : Achieved 95% HPLC purity and enhanced solubility due to a hydroxyethyl group, though antiviral potency was marginally lower than Compound 13 (IC₅₀ = 1.2 µM) .

Enzyme Inhibition (Cytochrome P450)

- Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) : Exhibited 64% yield and potent inhibition of stearoyl-CoA desaturase (SCD), a target in metabolic disorders. NMR and MS data confirmed its structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.